Cas no 1379308-57-2 (2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)-)
2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)-
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- MDL: MFCD16614051
- Inchi: 1S/C8H8F3N3/c9-8(10,11)6-3-5(4-1-2-4)13-7(12)14-6/h3-4H,1-2H2,(H2,12,13,14)
- InChI Key: JNFXUYYFDNQISS-UHFFFAOYSA-N
- SMILES: C1(N)=NC(C(F)(F)F)=CC(C2CC2)=N1
2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 208861-1g |
2-Amino-6-cyclopropyl-4-(trifluoromethyl)pyrimidine |
1379308-57-2 | 1g |
$840.00 | 2023-09-06 |
2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)-
2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)-
The compound 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- (CAS No. 1379308-57-2) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are widely studied for their diverse biological activities and applications in drug design. The structure of this compound is characterized by a pyrimidine ring system with two substituents: a cyclopropyl group at the 4-position and a trifluoromethyl group at the 6-position. These substituents contribute to the unique chemical properties and potential bioactivity of the molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)-. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic processes, to optimize the production of this compound. The incorporation of a trifluoromethyl group is particularly noteworthy, as it enhances the molecule's stability and bioavailability. This feature makes it a promising candidate for further exploration in drug discovery programs targeting various therapeutic areas.
The cyclopropyl group attached to the pyrimidine ring introduces additional structural complexity and potential for stereochemical diversity. This substituent has been shown to influence the molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- exhibits selective binding affinity towards certain protein targets, suggesting its potential as a lead compound for developing novel therapeutic agents.
In terms of biological activity, 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- has been investigated for its potential anti-inflammatory and antioxidant properties. Preclinical studies have revealed that this compound can modulate key inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its ability to scavenge free radicals highlights its antioxidant capabilities, which could be exploited in skincare products or dietary supplements.
One of the most exciting developments involving 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- is its application in antiviral research. Recent studies have demonstrated that this compound can inhibit viral replication by targeting essential viral enzymes. This finding has sparked interest in exploring its potential as an antiviral agent against emerging pathogens such as coronaviruses and influenza viruses. The trifluoromethyl group plays a crucial role in enhancing the compound's antiviral potency and selectivity.
The synthesis of 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to achieve high yields and purity levels. The use of environmentally friendly reagents and energy-efficient techniques aligns with current trends toward sustainable chemistry practices.
In conclusion, 2-Pyrimidinamine, 4-cyclopropyl-6-(trifluoromethyl)- (CAS No. 1379308-57-2) is a versatile compound with significant potential in various fields of science and medicine. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for researchers seeking innovative solutions to complex scientific challenges.
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